molecular formula C16H21NO B14287805 2-Benzyl-2-azaspiro[4.5]decan-3-one CAS No. 116725-67-8

2-Benzyl-2-azaspiro[4.5]decan-3-one

Katalognummer: B14287805
CAS-Nummer: 116725-67-8
Molekulargewicht: 243.34 g/mol
InChI-Schlüssel: VYCMUYACNRCBMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-2-azaspiro[45]decan-3-one is a chemical compound belonging to the class of azaspiro compounds It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[4.5]decan-3-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of gabapentin, a synthetic analogue of γ-aminobutyric acid. The cyclization process is influenced by factors such as temperature, moisture, and the presence of excipients . Another method involves the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro decane-8-carboxylate with benzaldehyde in the presence of triethylamine and sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at different positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

2-Benzyl-2-azaspiro[4.5]decan-3-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Benzyl-2-azaspiro[4.5]decan-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Benzyl-2-azaspiro[4.5]decan-3-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

116725-67-8

Molekularformel

C16H21NO

Molekulargewicht

243.34 g/mol

IUPAC-Name

2-benzyl-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C16H21NO/c18-15-11-16(9-5-2-6-10-16)13-17(15)12-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2

InChI-Schlüssel

VYCMUYACNRCBMG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.